Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Acetylbenzamido Group: This step involves the acylation of the thiophene ring with 4-acetylbenzoyl chloride in the presence of a base such as pyridine.
Thiocyanation: The thiocyanate group is introduced by reacting the intermediate with thiocyanogen or a thiocyanate salt under mild conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiocyanate group can be substituted with nucleophiles such as amines or alcohols, forming thioureas or thiocarbamates.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Thioureas or thiocarbamates.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound could be used in the production of advanced materials, such as conductive polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The acetylbenzamido group can form hydrogen bonds with biological macromolecules, while the thiocyanate group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar structure but lacks the acetyl group, which may affect its reactivity and biological activity.
Methyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-[(4-acetylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-4-24-18(23)15-10(2)14(25-9-19)17(26-15)20-16(22)13-7-5-12(6-8-13)11(3)21/h5-8H,4H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNLHGYOCTKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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